N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
“N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide” is a chemical compound with the linear formula C24H22N4O3S . It has a molecular weight of 446.532 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Synthesis and Pharmacological Properties
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide and its derivatives have been extensively studied for their synthesis and pharmacological properties. For instance, a study by Manjula et al. (2011) focused on synthesizing various derivatives of this compound, examining their anti-inflammatory properties using a rat hind paw edema method, with several compounds showing moderate to considerable activity (Manjula, Devi, Raghunandhan, & Rao, 2011).
Corrosion Inhibition and Material Science
Research by Yadav et al. (2013) explored the application of similar compounds in corrosion inhibition, specifically their effects on the corrosion behavior of N80 steel in hydrochloric acid. The study utilized various methods like weight loss, potentiostatic polarization, and electrochemical impedance spectroscopy, finding increased inhibition efficiency with higher concentrations of the inhibitors (Yadav, Kumar, Sharma, & Yadav, 2013).
Biological Activity
Ansari et al. (2011) synthesized derivatives of this compound with varying aromatic and heterocyclic substituents. These compounds were evaluated for their in vitro activity against bacteria and fungi, showing promising results as active as standard drugs like kanamycin (Ansari, Lal, & Khitoliya, 2011).
Anticancer Applications
Salahuddin et al. (2014) studied the anticancer evaluation of certain derivatives, finding one compound particularly active against breast cancer cell lines. Their study highlights the potential of these compounds in developing new anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Stereochemical Design
Research by Achi et al. (2022) involved the synthesis of new derivatives and a detailed study of their conformations using NMR spectroscopy. This study contributes to understanding the stereochemistry of these compounds, which is crucial for their biological activity (Achi, Coulibali, Molou, Coulibaly, Kouassi, Sissouma, Ouattara, & Ané, 2022).
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-21-13-5-3-2-4-12(13)19-17(21)25-10-16(24)20-18-9-11-6-7-14(22)15(23)8-11/h2-9,22-23H,10H2,1H3,(H,20,24)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUONBJKSAPACR-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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